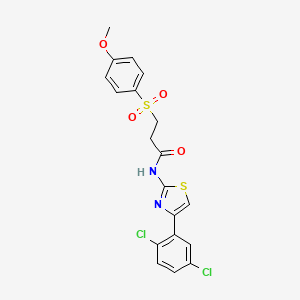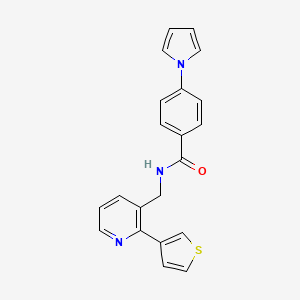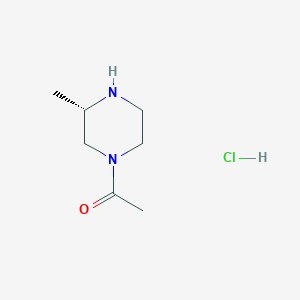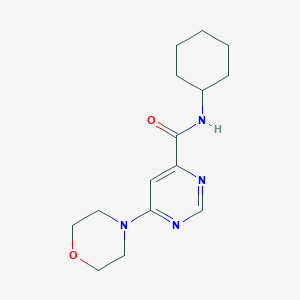
3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound contains an imidazolidine-2,4-dione core, which is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an inhibitor in biological pathways, making it a candidate for further research in enzyme inhibition.
Medicine: It has been investigated for its therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Zukünftige Richtungen
The future directions for the study of “3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. The development of safer and more efficient anticancer agents is a significant area of research .
Wirkmechanismus
Target of Action
Compounds with a similar thiazolidin-2,4-dione (tzd) scaffold have been known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
Tzd analogues are known to exhibit their antimicrobial action by inhibiting cytoplasmic mur ligases . They also exhibit antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
Based on the known actions of similar tzd analogues, it can be inferred that the compound may affect pathways related to insulin signaling (via ppar-γ receptor activation), bacterial cell wall synthesis (via inhibition of mur ligases), and oxidative stress (via ros scavenging) .
Pharmacokinetics
The in-silico adme studies of similar tzd derivatives have revealed that all the compounds were found to be drug-like , suggesting good bioavailability.
Result of Action
Similar tzd analogues have shown promising activity against selected species of microbial strains . In antioxidant evaluation studies, some analogues were found to be the most active molecules . The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione are not fully understood due to the limited information available. Imidazole derivatives, to which this compound belongs, have been reported to exhibit remarkable biological activities
Cellular Effects
The cellular effects of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione are not well-documented. It is known that imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(1-(2-Methoxynicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione is not fully understood. It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
The synthesis of 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves several steps. One common method includes the reaction of 2-methoxynicotinic acid with azetidine-3-amine to form the intermediate 1-(2-methoxynicotinoyl)azetidin-3-ylamine. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds such as:
3-(1-(2-(Methylthio)nicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione: This compound has a similar structure but contains a methylthio group instead of a methoxy group.
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit a wide range of biological activities.
The uniqueness of 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-21-11-9(3-2-4-14-11)12(19)16-6-8(7-16)17-10(18)5-15-13(17)20/h2-4,8H,5-7H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFRVFGHRRIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/new.no-structure.jpg)
![methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2383935.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)



![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2383944.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2383946.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)
![N-(ADAMANTAN-1-YL)-4-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B2383949.png)
![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)

